4-Amino-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile
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Overview
Description
13-amino-11-(3-fluorophenyl)-1,8,10-triazatricyclo[7400(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile is a complex organic compound characterized by its unique tricyclic structure and the presence of a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-amino-11-(3-fluorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the amino and fluorophenyl groups. Common reagents used in these reactions include various amines, fluorobenzenes, and nitriles. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
13-amino-11-(3-fluorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the tricyclic core or the fluorophenyl group.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted tricyclic compounds.
Scientific Research Applications
13-amino-11-(3-fluorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 13-amino-11-(3-fluorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures with amino and fluorophenyl groups, such as:
- 11-amino-12-(4-fluorophenyl)-1,8-diazatricyclo[7.4.0.0(2),7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile .
- 13-amino-11-(4-fluorophenyl)-1,8-diazatricyclo[7.4.0.0(2),7]trideca-2,4,6,8,10,12-hexaene-10,12-dicarbonitrile .
Uniqueness
What sets 13-amino-11-(3-fluorophenyl)-1,8,10-triazatricyclo[7400(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile apart is its specific tricyclic structure and the position of the fluorophenyl group
Properties
Molecular Formula |
C17H12FN5 |
---|---|
Molecular Weight |
305.31 g/mol |
IUPAC Name |
4-amino-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile |
InChI |
InChI=1S/C17H12FN5/c18-11-5-3-4-10(8-11)15-12(9-19)16(20)23-14-7-2-1-6-13(14)21-17(23)22-15/h1-8,15H,20H2,(H,21,22) |
InChI Key |
SACRIWJKASNMNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=C(C(N3)C4=CC(=CC=C4)F)C#N)N |
Origin of Product |
United States |
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